molecular formula C6H3F4N B1582870 2,3,4,6-Tetrafluoroaniline CAS No. 363-73-5

2,3,4,6-Tetrafluoroaniline

Cat. No. B1582870
CAS RN: 363-73-5
M. Wt: 165.09 g/mol
InChI Key: SBYRHTZJKKWEMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetrafluoroaniline consists of a benzene ring with four fluorine atoms and one amine group attached to it . The compound has one hydrogen bond acceptor and two hydrogen bond donors .

Scientific Research Applications

Synthesis and Industrial Applications

2,3,4,6-Tetrafluoroaniline has been synthesized from 2,3,5,6-tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation. This synthesis route is promising for industrial applications due to its high yield and purity (Wang Wei-jie, 2008).

Electrochemical and Sensor Applications

  • Fluorinated Polyanilines for Electrochemical Anodes : The fluorinated polyanilines, including poly(2,3,5,6-tetrafluoroaniline), have been found to outperform polyaniline in electrode applications. They improve the catalytic activity of platinum and are more resistant to microbial and chemical degradation, making them ideal for harsh environments like sewage treatment (J. Niessen et al., 2004).

  • Electrochemical Formation : The electrochemical oxidation of 2,3,5,6-tetrafluoroaniline has been studied, leading to the formation of a fluorinated form of polyaniline with unique electrochromic properties (J. Cassidy & W. Breen, 1991).

  • Gas Sensors : Polymer films of poly(2,3,5,6-tetrafluoroaniline) have been developed for use in gas sensors, particularly for ammonia sensing in humid atmospheres. This application leverages the unique electrochemical and morphological properties of the polymer (M. Mateos et al., 2019).

Materials Science and Organic Synthesis

  • Highly Fluorinated Styrene-Based Materials : Research has shown that 2,3,5,6-tetrafluoroaniline can be used to prepare highly fluorinated materials with low surface energy. These materials have potential applications in various fields due to their unique properties (S. Borkar et al., 2004).

  • Electrochromic Properties : The electrochromic properties of poly(2,3,5,6-tetrafluoroaniline) have been extensively studied, revealing its potential as a transparent conducting polymer in various electronic applications (Lavinia Astratine et al., 2012).

Environmental and Safety Considerations

While there is significant research into the applications of 2,3,4,6-tetrafluoroaniline, it's important to consider environmental and safety aspects in its use and disposal, especially in semiconductor manufacturing and other industrial processes (W. Tsai et al., 2002).

properties

IUPAC Name

2,3,4,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRHTZJKKWEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189841
Record name 2,3,4,6-Tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluoroaniline

CAS RN

363-73-5
Record name 2,3,4,6-Tetrafluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrafluoroaniline
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Record name 2,3,4,6-Tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetrafluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SE Hough, WR Hargrove Jr, PA Deck - Journal of Fluorine Chemistry, 2019 - Elsevier
Reactions of ortho-fluorinated anilines with stoichiometric Ti(NMe 2 ) 4 in mesitylene (typically for 23 h at 120 C) afforded moderate to high yields of the corresponding N,N-dimethyl-1,2-…
Number of citations: 2 www.sciencedirect.com
M Kawamura, T Morimoto, Y Mori… - … journal of quantum …, 2006 - Wiley Online Library
This work provides a simple approximate method of creating a Greenberger–Horne–Zeilinger (GHZ) state with high fidelity, using nuclear magnetic resonance (NMR) techniques, and …
Number of citations: 8 onlinelibrary.wiley.com
M Hudlicky, HM Bell - Journal of Fluorine Chemistry, 1974 - Elsevier
3,4,5,6-Tetrafluoro-2-nitroaniline (I), 2,3,5,6-tetrafluoro-4-nitroaniline (IV) and 2,5,6-trifluoro-4-nitro-1,3-phenylenediamine (VI) react with nitrous acid to give 3,4,5-trifluoro-6-nitro-1,2-…
Number of citations: 6 www.sciencedirect.com
M Kawamura, T Morimoto, T Kumaya… - … journal of quantum …, 2005 - Wiley Online Library
Decoherence of the bipartite entangled mixed state in a five‐qubit system has been studied experimentally with liquid‐state nuclear magnetic resonance (NMR). The experimental …
Number of citations: 4 onlinelibrary.wiley.com
IW Siddiqi - Clinical chemistry, 1982 - academic.oup.com
A sensitive and accurate potentiometric reaction-rate method for the assay of peroxidase (EC 1.11.1.7) and peroxidase-coupled reactions is described. The technique is based on the …
Number of citations: 43 academic.oup.com
MW Buxton, RH Mobbs, J Tilney-Bassett, SA Evans… - 1966 - apps.dtic.mil
Preparations and synthetic studies have been carried out on difluoropyromellitic acid, tetrafluoroisophthalic acid, tetrafluorophenylene diamines, 3, 3, 4, 4-tetra-substituted-…
Number of citations: 3 apps.dtic.mil
A Abad, C Agulló, AC Cuñat, R Jiménez… - Journal of agricultural …, 2004 - ACS Publications
Seventeen phenyl-fluorinated analogues of thidiazuron [N-phenyl-N‘-(1,2,3-thiadiazol-5-yl)urea, TDZ] have been prepared and characterized. The effects of each fluorinated urea on …
Number of citations: 36 pubs.acs.org
M Kawamura, T Morimoto, Y Mori… - … Journal of Quantum …, 2007 - Wiley Online Library
In this paper we present an effective error correction method to correct the errors that occur during quantum information processing. (There are various methods of quantum error …
Number of citations: 1 onlinelibrary.wiley.com
P Shukla - 2003 - search.proquest.com
The search for non-cyclopentadienide-type catalyst systems continues, driven by industry's desire to obtain even greater control over polymer properties and extend the family of …
Number of citations: 4 search.proquest.com
M Acemoglu, T Allmendinger, J Calienni, J Cercus… - Tetrahedron, 2004 - Elsevier
Various new N-aryl oxindoles were synthesized as intermediates for the preparation of pharmacologically active 2-(N-arylamino)-phenylacetic acids. Two novel approaches were …
Number of citations: 31 www.sciencedirect.com

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